13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol
13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol
It is an antiarrhythmic of Ia and IV classes as a blocker of TTX sensitive Na+channels and a Ca++ antagonist. Diterpene alkaloid purified from Aconitum seravschanicum Steinb, (Ranunculaceae fam.)
It is a potent antiarrythmic in experimental calcii chloridum-induced atrial flutter, aconitine-induced arrhythmia, strophantinum-induced tachiarrythmia and at left descendent coronary artery occlusion in dogs. By its antiarrhythmic activity and therapeutic width Dihydroatizine hydrochloride surpasses activity of known Ia class antiarrhythmics such as quinidine, procainamide, ajmaline and lydocaine, as well as activity of IV class antiarrhythmic such as calcium blocker verapamile. Field of use: Interesting as new chemical class of antiarrhythmics of Ia and IV classes. Recommended doses: 0,1 - 1,0 mg/kg. Recommended concentration: 10-6 - 10-5 g/ml
It is an antiarrhythmic of Ia and IV classes as a blocker of TTX sensitive Na+channels and a Ca++ antagonist. It is a potent antiarrythmic in experimental calcii chloridum-induced atrial flutter, aconitine-induced arrhythmia, strophantinum-induced tachiarrythmia and at left descendent coronary artery occlusion in dogs. By its antiarrhythmic activity and therapeutic width Dihydroatizine hydrochloride surpasses activity of known Ia class antiarrhythmics such as quinidine, procainamide, ajmaline and lydocaine, as well as activity of IV class antiarrhythmic such as calcium blocker verapamile. Field of use: Interesting as new chemical class of antiarrhythmics of Ia and IV classes. Recommended doses: 0,1 - 1,0 mg/kg. Recommended concentration: 10-6 - 10-5 g/ml
It is a potent antiarrythmic in experimental calcii chloridum-induced atrial flutter, aconitine-induced arrhythmia, strophantinum-induced tachiarrythmia and at left descendent coronary artery occlusion in dogs. By its antiarrhythmic activity and therapeutic width Dihydroatizine hydrochloride surpasses activity of known Ia class antiarrhythmics such as quinidine, procainamide, ajmaline and lydocaine, as well as activity of IV class antiarrhythmic such as calcium blocker verapamile. Field of use: Interesting as new chemical class of antiarrhythmics of Ia and IV classes. Recommended doses: 0,1 - 1,0 mg/kg. Recommended concentration: 10-6 - 10-5 g/ml
It is an antiarrhythmic of Ia and IV classes as a blocker of TTX sensitive Na+channels and a Ca++ antagonist. It is a potent antiarrythmic in experimental calcii chloridum-induced atrial flutter, aconitine-induced arrhythmia, strophantinum-induced tachiarrythmia and at left descendent coronary artery occlusion in dogs. By its antiarrhythmic activity and therapeutic width Dihydroatizine hydrochloride surpasses activity of known Ia class antiarrhythmics such as quinidine, procainamide, ajmaline and lydocaine, as well as activity of IV class antiarrhythmic such as calcium blocker verapamile. Field of use: Interesting as new chemical class of antiarrhythmics of Ia and IV classes. Recommended doses: 0,1 - 1,0 mg/kg. Recommended concentration: 10-6 - 10-5 g/ml
Brand Name:
Vulcanchem
CAS No.:
4758-99-0
VCID:
VC20743960
InChI:
InChI=1S/C22H34NO2/c1-15-16-4-8-21(19(15)25)9-5-17-20(2)6-3-7-22(17,18(21)12-16)14-23(13-20)10-11-24/h14,16-19,24-25H,1,3-13H2,2H3/q+1
SMILES:
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=[N+](C2)CCO
Molecular Formula:
C22H35NO2 . HCl
Molecular Weight:
381.24-383.24 g/mol
13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol
CAS No.: 4758-99-0
Cat. No.: VC20743960
Molecular Formula: C22H35NO2 . HCl
Molecular Weight: 381.24-383.24 g/mol
Purity: >97%.
* For research use only. Not for human or veterinary use.
![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol - 4758-99-0](/images/no_structure.jpg)
Description | It is an antiarrhythmic of Ia and IV classes as a blocker of TTX sensitive Na+channels and a Ca++ antagonist. Diterpene alkaloid purified from Aconitum seravschanicum Steinb, (Ranunculaceae fam.) It is a potent antiarrythmic in experimental calcii chloridum-induced atrial flutter, aconitine-induced arrhythmia, strophantinum-induced tachiarrythmia and at left descendent coronary artery occlusion in dogs. By its antiarrhythmic activity and therapeutic width Dihydroatizine hydrochloride surpasses activity of known Ia class antiarrhythmics such as quinidine, procainamide, ajmaline and lydocaine, as well as activity of IV class antiarrhythmic such as calcium blocker verapamile. Field of use: Interesting as new chemical class of antiarrhythmics of Ia and IV classes. Recommended doses: 0,1 - 1,0 mg/kg. Recommended concentration: 10-6 - 10-5 g/ml It is an antiarrhythmic of Ia and IV classes as a blocker of TTX sensitive Na+channels and a Ca++ antagonist. It is a potent antiarrythmic in experimental calcii chloridum-induced atrial flutter, aconitine-induced arrhythmia, strophantinum-induced tachiarrythmia and at left descendent coronary artery occlusion in dogs. By its antiarrhythmic activity and therapeutic width Dihydroatizine hydrochloride surpasses activity of known Ia class antiarrhythmics such as quinidine, procainamide, ajmaline and lydocaine, as well as activity of IV class antiarrhythmic such as calcium blocker verapamile. Field of use: Interesting as new chemical class of antiarrhythmics of Ia and IV classes. Recommended doses: 0,1 - 1,0 mg/kg. Recommended concentration: 10-6 - 10-5 g/ml |
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CAS No. | 4758-99-0 |
Molecular Formula | C22H35NO2 . HCl |
Molecular Weight | 381.24-383.24 g/mol |
IUPAC Name | 13-(2-hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol |
Standard InChI | InChI=1S/C22H34NO2/c1-15-16-4-8-21(19(15)25)9-5-17-20(2)6-3-7-22(17,18(21)12-16)14-23(13-20)10-11-24/h14,16-19,24-25H,1,3-13H2,2H3/q+1 |
Standard InChI Key | RXGJFLXLQIECAN-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC(CC4)C(=C)[C@H]5O)C=[N+](C2)CCO.[Cl-] |
SMILES | CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=[N+](C2)CCO |
Canonical SMILES | CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=[N+](C2)CCO.[Cl-] |
Appearance | white crystalline powder |
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